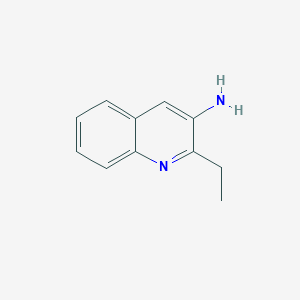2-Ethylquinolin-3-amine
CAS No.: 1823452-39-6
Cat. No.: VC4551605
Molecular Formula: C11H12N2
Molecular Weight: 172.231
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1823452-39-6 |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.231 |
| IUPAC Name | 2-ethylquinolin-3-amine |
| Standard InChI | InChI=1S/C11H12N2/c1-2-10-9(12)7-8-5-3-4-6-11(8)13-10/h3-7H,2,12H2,1H3 |
| Standard InChI Key | KIZBMBITYOLQQM-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C=C1N |
Introduction
Chemical Identity and Structural Features
2-Ethylquinolin-3-amine belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethyl and amine substituents at the 2- and 3-positions, respectively, influence its electronic and steric properties, enhancing its reactivity in synthetic pathways. Key physicochemical properties include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂ | |
| Molecular Weight | 172.231 g/mol | |
| IUPAC Name | 2-ethylquinolin-3-amine | |
| SMILES | CCC1=NC2=CC=CC=C2C=C1N | |
| InChI Key | KIZBMBITYOLQQM-UHFFFAOYSA-N | |
| Solubility | Not publicly available | |
| Hazard Classification | Acute Tox. 4, Skin Irrit. 2 |
The compound’s planar aromatic system facilitates π-π stacking interactions, while the amine group serves as a hydrogen bond donor, critical for binding to enzymatic active sites .
Synthesis and Manufacturing
The synthesis of 2-ethylquinolin-3-amine typically involves cyclization reactions starting from aniline derivatives. While VulcanChem highlights general methods for quinoline synthesis—such as the Skraup, Doebner-Miller, and Pfitzinger reactions—the patent literature provides a specific example of its preparation as an intermediate in TrkA inhibitor development .
Key Synthetic Steps:
-
Condensation: Reacting 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions to form a Schiff base.
-
Cyclization: Heating the intermediate in concentrated sulfuric acid to induce ring closure, yielding the quinoline core.
-
Functionalization: Introducing the ethyl group via alkylation or through the use of pre-substituted starting materials .
The patent WO2016116900A1 reports an LCMS (M+H) value of 173.12 for 2-ethylquinolin-3-amine, confirming its successful synthesis and purity . Scalability remains a challenge due to the corrosive reagents involved, necessitating optimized catalytic conditions.
Applications in Drug Development
The compound’s utility lies in its role as a building block for kinase inhibitors. Notable applications include:
TrkA Inhibitors for Oncology
Derivatives of 2-ethylquinolin-3-amine have shown efficacy in preclinical models of non-small cell lung cancer, thyroid carcinoma, and glioblastoma. For example, entrectinib—a Trk inhibitor—has demonstrated tumor regression in patients with TrkA fusions, underscoring the therapeutic potential of this chemical scaffold .
Pain Management
TrkA inhibitors derived from 2-ethylquinolin-3-amine are being explored as alternatives to opioids for neuropathic and inflammatory pain. These agents avoid opioid-related side effects like respiratory depression and addiction .
Inflammatory and Autoimmune Diseases
By targeting NGF signaling, these inhibitors ameliorate symptoms in rheumatoid arthritis, psoriasis, and multiple sclerosis. A 2015 study highlighted their ability to reduce IL-6 and TNF-α levels in murine models .
Recent Research Findings
Patent WO2016116900A1: TrkA Inhibitor Development
This patent identifies 2-ethylquinolin-3-amine as Intermediate A8, a critical precursor in synthesizing compounds with nanomolar IC₅₀ values against TrkA . Structural modifications, such as introducing fluorinated aryl groups, enhanced blood-brain barrier penetration in animal models .
Anticancer Activity of Quinoline Derivatives
While direct evidence for 2-ethylquinolin-3-amine is lacking, related quinoline analogs induce apoptosis in cancer cells via caspase-3 activation. This suggests potential structure-activity relationships worth exploring for the 2-ethyl derivative.
Future Directions and Challenges
-
Solubility Optimization: Current formulations face bioavailability challenges due to low aqueous solubility. Prodrug strategies or nanoparticle delivery systems may address this.
-
Target Selectivity: Improving selectivity over TrkB and TrkC to minimize off-target effects in neurological applications.
-
Clinical Translation: Advancing lead compounds into Phase I trials for rare cancers with TrkA fusions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume